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Compound of Interest

Compound Name: BCN-SS-amine

CAS No.: 1435784-65-8

Cat. No.: B11828604 Get Quote

Executive Summary
BCN-SS-Amine represents a high-utility class of heterobifunctional linkers designed for "smart"

bioconjugation. It bridges two distinct chemical worlds: the kinetically robust, copper-free click

chemistry of Bicyclononyne (BCN) and the universally reactive primary amine, separated by a

biologically responsive disulfide (SS) cleavable spacer.

This architecture enables a specific "Conjugate-Click-Release" workflow essential for Antibody-

Drug Conjugates (ADCs), reversible surface immobilization, and intracellular probe delivery.

Unlike non-cleavable variants (e.g., BCN-PEG-Amine), the BCN-SS-Amine scaffold allows for

the controlled detachment of payloads in reducing microenvironments, such as the cytosolic

compartment of cancer cells (high glutathione) or DTT-treated buffers in proteomic workflows.

Part 1: Molecular Architecture & Reactivity
The BCN Headgroup (The "Click" Handle)
The BCN moiety (Bicyclo[6.1.0]nonyne) utilizes ring strain to drive the reaction with azides

(Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2][3][4]

Kinetics: Second-order rate constant (

) is typically 0.14 – 0.29 M⁻¹s⁻¹ in aqueous buffers. While slightly slower than DBCO (
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), BCN is significantly less hydrophobic.

Advantage: The reduced hydrophobicity minimizes non-specific hydrophobic interactions

with proteins (e.g., albumin), a common issue with DBCO-based linkers that can lead to poor

pharmacokinetics in ADCs.

Isomerism: Commercial BCN is often a mixture or specifically the endo-isomer. The endo-

BCN is synthetically more accessible and possesses sufficient reactivity for most biological

applications.

The Disulfide Core (The "Release" Switch)
The central disulfide bond acts as a reduction-sensitive fuse.

Stability: Stable in extracellular fluid (plasma) where glutathione (GSH) concentrations are

low (2–20 μM).

Cleavage: Rapidly cleaved in the intracellular cytosol where GSH concentrations reach 1–10

mM, or by exogenous reducing agents like DTT/TCEP.

Mechanism: Thiol-disulfide exchange results in the fragmentation of the linker, releasing the

amine-conjugated payload as a free thiol or a self-immolative intermediate depending on the

precise neighboring chemistry.

The Primary Amine (The "Anchor")
The primary amine (-NH₂) serves as the attachment point for payloads (drugs, fluorophores) or

surfaces.

Reactivity: Nucleophilic attack on Activated Esters (NHS, STP), Carbonates, or Epoxides.

pH Sensitivity: Requires a pH of 7.5–8.5 to ensure the amine is deprotonated (nucleophilic)

rather than protonated (ammonium, non-reactive).

Part 2: Core Applications
Cleavable Antibody-Drug Conjugates (ADCs)
BCN-SS-Amine is a critical intermediate in constructing "Clickable" ADCs.
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Workflow:

Drug Activation: An anticancer drug (e.g., MMAE, Doxorubicin) with a carboxyl group is

activated (NHS ester) and reacted with BCN-SS-Amine.

Result: A Drug-SS-BCN intermediate.

Antibody Conjugation: An antibody is modified with Azide groups (via enzymatic labeling or

NHS-Azide).

Click: The Drug-SS-BCN is clicked onto the Azide-Antibody.

Release: Upon endocytosis, the lysosomal/cytosolic reduction cleaves the SS bond,

releasing the drug.

Reversible Surface Functionalization
Used for capture-and-release purification of biomolecules.

Setup: Magnetic beads or slides are coated with Azides.

Capture: A protein of interest is conjugated to BCN-SS-Amine and "clicked" onto the

surface.

Elution: The protein is eluted gently using a reducing buffer (50 mM DTT), leaving the BCN

anchor behind and releasing the protein without harsh pH or denaturing elution buffers.

Part 3: Experimental Protocols
Protocol A: Conjugation to NHS-Ester Payloads
Use this protocol to attach BCN-SS-Amine to an NHS-activated dye or drug.

Reagents:

Payload-NHS ester (10 mM in DMSO/DMF).

BCN-SS-Amine (dissolved in DMF or water depending on salt form).
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Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) or PBS adjusted to pH 8.0. Avoid buffers with

primary amines (Tris, Glycine).

Steps:

Stoichiometry: Mix Payload-NHS and BCN-SS-Amine at a 1:1.2 molar ratio (slight excess of

amine ensures complete consumption of expensive payload).

Reaction: Incubate at Room Temperature (RT) for 2–4 hours with continuous agitation.

Quenching: Add 100 mM Glycine or Tris (pH 8.0) to quench any residual NHS ester

(incubate 15 min).[1]

Purification:

Small Molecules: HPLC (C18 column) or Silica Gel Chromatography.

Proteins: Desalting column (PD-10 or Zeba Spin) equilibrated in PBS (pH 7.4).

Validation: Verify mass via LC-MS. The mass shift should correspond to the addition of the

BCN-SS-Amine moiety minus the NHS leaving group.

Protocol B: SPAAC Click Reaction
Use this protocol to click the BCN-labeled payload to an Azide-tagged target.

Conditions:

Buffer: PBS, pH 7.4 (BCN is stable from pH 5–9).

Concentration: Higher concentrations (>10 μM) favor faster kinetics.

Additives: None required (Copper-free).

Steps:

Mix the Azide-labeled target and BCN-Conjugate.[1]

Ratio: Use 1.5–2.0 equivalents of BCN per Azide to drive reaction to completion.
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Incubate at RT for 4–16 hours (overnight is common for dilute large molecules) or 37°C for 2

hours.

Monitoring: Monitor disappearance of Azide or BCN peak via HPLC, or use SDS-PAGE for

protein conjugates (look for MW shift).

Protocol C: Reductive Cleavage Assay (In Vitro)
Validating the release mechanism.

Reagents:

Dithiothreitol (DTT) or Glutathione (GSH).

Cleavage Buffer: PBS pH 7.4.

Steps:

Prepare a 1 M stock of DTT (fresh).

Add DTT to the BCN-SS-Conjugate solution to a final concentration of 50 mM (mimics harsh

reduction) or 10 mM GSH (mimics cytosol).

Incubate at 37°C.

Timepoints: Take aliquots at 0, 15, 30, 60, and 120 minutes.

Analysis: Analyze via LC-MS or HPLC. You should observe the disappearance of the intact

conjugate and the appearance of the two thiol-containing fragments.

Part 4: Visualization & Logic
Diagram 1: The Chemical Mechanism
This diagram illustrates the sequential chemical logic: Amine coupling, SPAAC ligation, and

reductive release.
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Caption: The BCN-SS-Amine workflow. 1. Amine reacts with Payload-NHS. 2. BCN clicks with

Target-Azide. 3. Reduction cleaves the SS bond, releasing the payload.

Diagram 2: Intracellular ADC Pathway
This diagram details the biological fate of a BCN-SS-Amine constructed ADC.
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Caption: Intracellular processing of a BCN-SS-linked ADC. The disulfide bridge ensures

stability in circulation but rapid release upon internalization into the reducing cytosolic

environment.

Part 5: Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Conjugation Yield (Step 1) Hydrolysis of NHS ester

Ensure buffers are anhydrous

or use fresh NHS esters. Keep

pH < 8.5 to prevent rapid

hydrolysis.

Precipitation BCN Hydrophobicity

Add 10–20% DMSO or DMF to

the reaction mixture. Ensure

the "SS-Amine" chain is long

enough to provide solubility.

Slow Click Reaction Low Concentration

Increase reactant

concentration to >50 μM if

possible. BCN kinetics are

concentration-dependent.

Premature Cleavage Free Thiols in Buffer

Ensure buffers (PBS) are free

of reducing agents (no

DTT/Mercaptoethanol) during

storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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